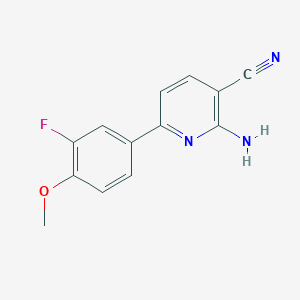![molecular formula C13H18ClN3O2 B7559903 [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-31020028, is a small molecule inhibitor that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Mécanisme D'action
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone selectively inhibits PDE10A, which leads to an increase in cAMP and dopamine levels in the brain. This results in improved neuronal function and communication, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders. It has also been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has several advantages for use in laboratory experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, its limited solubility and potential toxicity at high concentrations may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, including:
1. Further investigation of its efficacy and safety in clinical trials for the treatment of neurological disorders.
2. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
3. Exploration of its potential therapeutic applications in other areas, such as cancer and cardiovascular disease.
4. Investigation of its effects on other signaling pathways in the brain and its potential interactions with other drugs.
5. Development of novel delivery methods to improve its bioavailability and targeted delivery to specific regions of the brain.
Méthodes De Synthèse
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of 3-amino-5-chloro-6-(ethylamino)pyridine with 3-bromo-1-(hydroxymethyl)piperidine, followed by the addition of a protecting group and deprotection to yield the final product.
Applications De Recherche Scientifique
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways in the brain.
Propriétés
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-15-12-11(14)6-9(7-16-12)13(19)17-5-3-4-10(18)8-17/h6-7,10,18H,2-5,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQAWVGUQDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCC(C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559822.png)
![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)


![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)

![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


